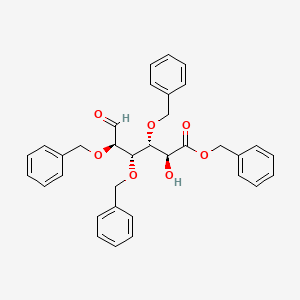

Benzyl 2,3,4-tri-o-benzyl-d-glucopyranosyluronate

Description

Contextual Significance of Uronic Acid Derivatives in Glycoscience

Uronic acids are sugar acids derived from the oxidation of the terminal carbon's hydroxyl group of a monosaccharide. wikipedia.org Their derivatives are fundamental components in the field of glycoscience, which investigates the roles of sugars in biology.

D-glucuronic acid, the parent uronic acid of the compound in focus, is a vital component of many natural biopolymers. jst.go.jp It is a key repeating unit in glycosaminoglycans (GAGs), which are long, linear polysaccharides found in the extracellular matrix of animals. jst.go.jpnih.gov Examples of GAGs containing glucuronic acid include:

Hyaluronic Acid: A polymer of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine. jst.go.jp

Chondroitin Sulfate: Composed of repeating units of D-glucuronic acid and N-acetylgalactosamine. jst.go.jp

Heparin and Heparan Sulfate: These GAGs contain repeating disaccharide units, which can include D-glucuronic acid linked to glucosamine. jst.go.jpnih.gov

These polysaccharides are involved in a multitude of biological processes, such as cell signaling, tissue hydration, and joint lubrication. nih.govmdpi.com Glucuronic acid is also a central component of proteoglycans, which are proteins covalently attached to GAG chains. nih.gov

Furthermore, in a process known as glucuronidation, the body attaches glucuronic acid to various substances, including drugs, toxins, and hormones. wikipedia.orgmdpi.comdroracle.ai This conjugation increases their water solubility, facilitating their excretion from the body. wikipedia.orgpharmacy180.com

The chemical synthesis of oligosaccharides and glycoconjugates that contain uronic acid residues presents significant challenges. mdpi.comnih.gov The primary difficulty arises from the electron-withdrawing nature of the carboxylic acid group at the C-5 position. mdpi.com This feature deactivates the anomeric center (C-1), making it less reactive in glycosylation reactions—the crucial step for forming linkages between sugar units. mdpi.comnih.gov

To overcome this low reactivity, synthetic carbohydrate chemists employ protecting groups. These are chemical moieties that are temporarily attached to reactive functional groups (like hydroxyl and carboxylic acid groups) on the sugar molecule. sigmaaldrich.com By "masking" these groups, chemists can direct reactions to specific sites and prevent unwanted side reactions.

For uronic acids, protecting the carboxylic acid as an ester (e.g., a benzyl (B1604629) ester) and the hydroxyl groups as ethers (e.g., benzyl ethers) is a common strategy. nih.gov This approach enhances the reactivity of the sugar as a glycosyl donor, facilitating its coupling to another sugar (a glycosyl acceptor). Benzyl groups are particularly useful as they are stable under many reaction conditions but can be removed later in the synthesis through a process called hydrogenolysis. researchgate.net Therefore, protected derivatives like Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate are indispensable intermediates, enabling the controlled, stepwise assembly of complex, biologically active carbohydrates that would otherwise be difficult to synthesize. nih.govsigmaaldrich.comacs.org

Scope and Academic Relevance of Research on this compound

This compound is a biochemical reagent used specifically in glycobiology research. medchemexpress.com Its academic relevance stems from its role as a versatile and highly protected building block for the synthesis of glucuronic acid-containing oligosaccharides. researchgate.net The four benzyl groups serve as protecting groups: three for the hydroxyls at positions 2, 3, and 4, and one for the carboxylic acid, converting it to a benzyl ester.

This extensive protection renders the molecule stable and allows for precise chemical manipulation at the remaining reactive sites, primarily the anomeric hydroxyl group. Researchers utilize this compound as a glycosyl donor. After activating the anomeric position, it can be coupled with a suitable glycosyl acceptor to form a disaccharide containing a fully protected glucuronic acid residue. This process can be repeated iteratively to build up complex oligosaccharide chains found in GAGs or other natural glycoconjugates. nih.gov The synthesis and application of such building blocks are frequently reported in chemical literature, highlighting their importance in advancing the study of glycobiology and the development of synthetic carbohydrates for therapeutic or diagnostic purposes. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4539-78-0 |

| Molecular Formula | C₃₄H₃₄O₇ |

| Molecular Weight | 554.63 g/mol |

| Appearance | White Crystalline Solid |

| Melting Point | 126-130 °C |

| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc, EtOH, MeOH |

Data sourced from Synthose Inc. synthose.com

Properties

IUPAC Name |

benzyl (2S,3R,4S,5R)-2-hydroxy-6-oxo-3,4,5-tris(phenylmethoxy)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O7/c35-21-30(38-22-26-13-5-1-6-14-26)32(39-23-27-15-7-2-8-16-27)33(40-24-28-17-9-3-10-18-28)31(36)34(37)41-25-29-19-11-4-12-20-29/h1-21,30-33,36H,22-25H2/t30-,31-,32+,33+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIFEAMPNRVWOH-UYEZAFAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C=O)C(C(C(C(=O)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4539-78-0 | |

| Record name | Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Basic Research Questions

Q. What protective group strategies are optimal for synthesizing benzyl glucopyranosyluronate derivatives, and how do they influence downstream reactivity?

- Methodological Answer : Benzyl and benzylidene groups are commonly used for hydroxyl protection due to their stability under acidic/basic conditions and selective removal via hydrogenolysis or acid hydrolysis. For example, benzyl groups in 2,3,4-tri-O-benzyl intermediates prevent unwanted side reactions during glycosylation, while benzylidene groups at the 4,6-positions enable selective functionalization at the 3-position . Key considerations include steric hindrance and compatibility with oxidation steps (e.g., Jones conditions for hydroxymethyl-to-uronate conversion).

Q. How can glycosylation efficiency be optimized when using this compound as a glycosyl donor?

- Methodological Answer : Silver salicylate or triflate promoters enhance glycosylation efficiency by stabilizing oxocarbenium ion intermediates. For instance, silver salicylate was critical in achieving 65% yield for β-linked galactopyranoside derivatives in a two-step glycosylation protocol . Reaction monitoring via TLC or HPLC is essential to detect incomplete coupling or side products like orthoester formation.

Q. What are common side reactions during benzylation, and how are they mitigated?

- Methodological Answer : Over-benzylation and incomplete protection are frequent issues. Controlled stoichiometry (1.2–1.5 equivalents per hydroxyl group) and slow addition of benzyl bromide in anhydrous DMF/pyridine minimize side reactions. Post-reaction purification via silica gel chromatography resolves mixtures, as seen in the synthesis of 2-acetamido-3,6-di-O-benzyl derivatives .

Advanced Research Questions

Q. How is regioselective oxidation of the hydroxymethyl group achieved to form the glucuronate moiety in complex intermediates?

- Methodological Answer : Jones oxidation (CrO₃ in H₂SO₄/acetone) selectively oxidizes primary hydroxymethyl groups to carboxylic acids without affecting secondary hydroxyls or benzyl ethers. For example, allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside was converted to its uronate derivative with >90% regioselectivity under Jones conditions . Post-oxidation, neutralization with NaHCO₃ and extraction into organic solvents (e.g., ethyl acetate) isolate the uronate.

Q. What analytical techniques confirm stereochemical integrity and regiochemistry in multi-benzylated glucuronate derivatives?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, HSQC) identifies anomeric configurations (e.g., α/β ratios via J₁,₂ coupling constants) and benzyl group positions. X-ray crystallography resolves ambiguities in complex cases, such as the hydrogen-bonding network in benzyl-protected tetrahydroisoquinoline derivatives . Mass spectrometry (HRMS) validates molecular formulas, as demonstrated for glucuronoxylan hexasaccharides (C₁₀₂H₈₈O₃₁Na, Δ < 0.01%) .

Q. How can hydrogenolysis be selectively applied to deprotect benzyl groups without cleaving glycosidic bonds?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) at 1–3 atm selectively removes benzyl groups while preserving acid-sensitive functionalities (e.g., benzylidene acetals). For example, hydrogenolysis of benzyl 2-acetamido-3-O-benzyl-4,6-benzylidene-α-D-glucopyranoside yielded the deprotected intermediate without glycosidic bond cleavage . Reaction progress is monitored via TLC (disappearance of benzyl ether spots at Rf 0.7–0.8 in hexane/ethyl acetate).

Q. What strategies enable the study of carbohydrate-protein interactions using benzyl glucopyranosyluronate derivatives?

- Methodological Answer : Fluorescent or biotin-tagged analogs (e.g., 2,3,4-tri-O-benzyl-D-glucuronate with a 4-benzaldehyde moiety) are synthesized for SPR or ITC assays. These probes quantify binding affinities to lectins or immune receptors, as applied in glycobiology studies of cell adhesion . Computational docking (AutoDock Vina) complements experimental data to map binding epitopes.

Data Contradictions and Validation

- Oxidation Efficiency : While Jones conditions are widely cited , alternative methods like TEMPO/NaClO may offer milder oxidation for acid-sensitive intermediates, though not explicitly covered in the evidence.

- Protection-Deprotection : highlights hydrogenolysis for benzyl removal, whereas uses fluoride displacement for sulfonate groups. Researchers must validate conditions for each substrate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.